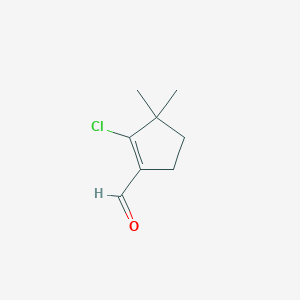
3-(Bromomethyl)-2,4,6-trichloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-2,4,6-trichloropyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of three chlorine atoms and one bromomethyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2,4,6-trichloropyridine typically involves the bromination of 2,4,6-trichloropyridine. One common method includes the reaction of 2,4,6-trichloropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 3-(Bromomethyl)-2,4,6-trichloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
科学的研究の応用
Chemistry: 3-(Bromomethyl)-2,4,6-trichloropyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It is used in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and polymers.
作用機序
The mechanism of action of 3-(Bromomethyl)-2,4,6-trichloropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the pyridine ring can serve as a scaffold for further functionalization.
類似化合物との比較
2,4,6-Trichloropyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)-2,4,6-trichloropyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and applications.
3-(Methyl)-2,4,6-trichloropyridine: Contains a methyl group instead of a bromomethyl group, leading to reduced reactivity in substitution reactions.
Uniqueness: 3-(Bromomethyl)-2,4,6-trichloropyridine is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.
特性
分子式 |
C6H3BrCl3N |
|---|---|
分子量 |
275.4 g/mol |
IUPAC名 |
3-(bromomethyl)-2,4,6-trichloropyridine |
InChI |
InChI=1S/C6H3BrCl3N/c7-2-3-4(8)1-5(9)11-6(3)10/h1H,2H2 |
InChIキー |
LTZVXFYHBMJKPS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(N=C1Cl)Cl)CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




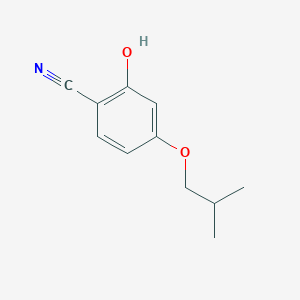
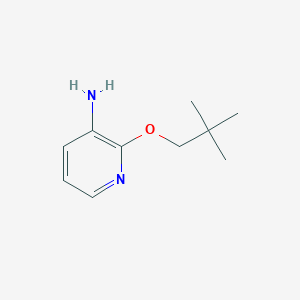
![2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B13012330.png)
![3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)
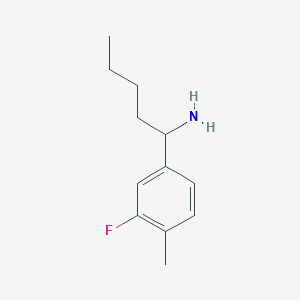
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B13012351.png)
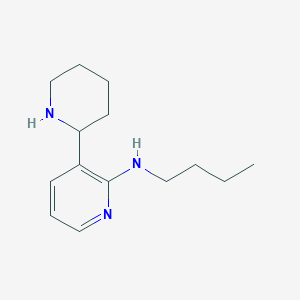

![5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13012370.png)
![3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012376.png)

